Indolizine-2-carbohydrazide
Overview
Description
Indolizine is a nitrogen-containing heterocycle . It is one of the five isomers of indole and serves as a precursor for widespread indolizidine alkaloids . Indolizine-2-carbohydrazide is a derivative of indolizine .
Chemical Reactions Analysis
The chemical reactions involving indolizines have been overshadowed by numerous new strategies that have been revealed especially within the last ten years . These include transition metal-catalyzed reactions and approaches based on oxidative coupling . Reactions based on either pyridine or pyrrole scaffolds, as well as selected methodologies leading to π-expanded indolizines, have been discussed .Scientific Research Applications
Anti-Tubercular Activity
Indolizine derivatives, including Indolizine-2-carbohydrazide, have shown promise in treating tuberculosis. A study by Venugopala et al. (2019) explored indolizines' in vitro anti-mycobacterial activity, finding them effective against H37Rv and multi-drug-resistant strains of Mycobacterium tuberculosis. Notably, these molecules did not exhibit toxicity against peripheral blood mononuclear cell lines, highlighting their potential in drug-sensitive and drug-resistant tuberculosis therapy.
Antimonoamine Oxidase Activity
This compound derivatives have demonstrated antimonoamine oxidase activity, surpassing iproniazid in effectiveness. Cardellini et al. (1977) [Cardellini, Claudi, Grifantini, Gulini, Martelli] discussed the synthesis of these derivatives and their structure-activity relationships in the Journal of pharmaceutical sciences.
Broad Pharmacological Properties
A comprehensive review by C. eep et al. (2017) in the Journal of basic and clinical pharmacy highlights the chemistry and pharmacological properties of synthetic indolizine analogues, including this compound. These compounds exhibit a range of pharmacological properties, such as anticancer, antibacterial, antioxidant, and anti-HIV activities.
Anti-Herpes Activity
Indolizine derivatives have shown significant activity against human cytomegalovirus (HCMV) and varicella-zoster virus. Foster et al. (1995) in Antiviral Chemistry and Chemotherapy reported the synthesis of these derivatives, some of which demonstrated improved HCMV activity and substantial varicella zoster virus activity.
Potential Applications in Tropical Diseases
Novel isoxazoline indolizine amide compounds, including this compound derivatives, have been designed for potential application to tropical diseases. Zhang et al. (2014) in Tetrahedron Letters described the strategic synthesis of indolizine core structures for efficient derivatization in this context.
COX-2 Inhibitory Activity
Indolizine scaffolds, including this compound derivatives, have been explored as potential cyclooxygenase (COX)-2 inhibitors. Chandrashekharappa et al. (2018) in the New Journal of Chemistry synthesized a series of indolizines incorporating a cyano group. They conducted molecular modelling studies to explore COX-2 binding properties, which could contribute to designing novel indolizine scaffolds as potent COX-2 inhibitors.
Photoluminescence Properties
Indolizine derivatives exhibit unique photoluminescence behaviors. Outlaw et al. (2016) in RSC advances reported on 6-Amino-8-cyanobenzo[1, 2-b]indolizines, highlighting their reversible pH-dependent optical properties and potential as photoluminescent materials.
Novel Synthesis Applications
The synthesis of this compound and its derivatives has potential applications in various fields. Sekgota et al. (2021) in the Journal of Chemical Research used propylphosphonic acid anhydride in the synthesis of indolizine-2-carboxamido derivatives, showcasing the versatility of these compounds in chemical synthesis.
Anti-Cancer Potential
Indolizine derivatives, including this compound, show significant potential in cancer treatment. Liu et al. (2019) in Frontiers in Pharmacology synthesized a series of these compounds and evaluated their cytotoxicity against various cancer cell lines, including HepG2. They found that these compounds induced apoptosis via the mitochondria p53 pathway, suggesting their potential as inhibitors against liver cancer.
Applications in Medicinal Chemistry
The diverse pharmacological properties of this compound and its derivatives make them a valuable subject in medicinalchemistry research. As reported by Dawood and Abbas (2020) in Expert Opinion on Therapeutic Patents, indolizines, including this compound, have shown a wide range of pharmacological importance such as antitumor, antimycobacterial, and antiproliferative activities. The study also highlights the potential of discovering indolizine-based drugs, given their structural and functional significance in medicinal chemistry.
Safety and Hazards
Future Directions
Indolizine is a nitrogen-containing heterocycle that has a variety of potential biological activities . Some indolizine derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications . Thus, many approaches for their synthesis have been developed . This suggests that there could be future research directions in developing novel approaches for the synthesis of indolizine and its derivatives .
Properties
IUPAC Name |
indolizine-2-carbohydrazide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-11-9(13)7-5-8-3-1-2-4-12(8)6-7/h1-6H,10H2,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBHKCNWODHLKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN2C=C1)C(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70492690 | |
Record name | Indolizine-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70492690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62596-66-1 | |
Record name | Indolizine-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70492690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.